Leupeptin hemisulfate

Descripción general

Descripción

Leupeptin hemisulfate anhydrous is a reversible inhibitor of serine and cysteine endopeptidases . It is capable of inhibiting plasmin, trypsin, papain, kallikrein, calpain, and cathepsin B . It is also known to protect motoneurons from apoptosis and enhance muscle function following nerve injury .

Synthesis Analysis

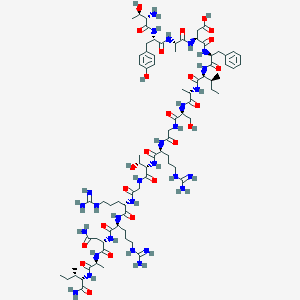

This compound anhydrous is a synthetic version of the microbial-derived inhibitor Leupeptin against trypsin-like and cysteine protease activities .Molecular Structure Analysis

The molecular formula of this compound anhydrous is C40H78N12O12S . Its average mass is 951.185 Da and its monoisotopic mass is 950.558289 Da .Chemical Reactions Analysis

Leupeptin is a broad-spectrum covalent inhibitor of serine, cysteine, and threonine proteases . It showed inhibitory activity against M pro, with a 50% inhibitory concentration (IC 50) value of 127.2 μM in vitro .Aplicaciones Científicas De Investigación

Protease Inhibition

Leupeptin, a potent inhibitor of proteases like trypsin, forms a strong association with bovine trypsin, indicating its significant inhibitory effect on protease activity. This characteristic makes leupeptin valuable in studies focusing on protease functions and regulation (Kuramochi, Nakata, & Ishii, 1979). Moreover, it's been observed that leupeptin paradoxically stimulates cathepsin B activity in vivo, a finding critical for interpreting results of leupeptin as a cathepsin B inhibitor (Sutherland & Greenbaum, 1983).

Muscle Degradation and Disease

Leupeptin shows promise in decreasing protein degradation in both normal and diseased muscles, suggesting potential applications in studying muscle atrophy and related conditions (Libby & Goldberg, 1978). This aspect is particularly relevant in the context of muscular dystrophy and other muscle-degenerative diseases.

Cancer Research

In the context of cancer research, leupeptin has been found to inhibit tumorigenesis in mouse skin models. This indicates its potential as a subject of study for anti-cancer properties and mechanisms (Hozumi et al., 1972).

Neurological Applications

Leupeptin's impact on neurological functions, such as its effect on long-term potentiation (LTP) in hippocampal slices, presents a significant area of study in neurobiology and cognitive sciences (Oliver, Baudry, & Lynch, 1989).

Miscellaneous Applications

Leupeptin also finds application in diverse fields, such as plant physiology and biochemistry. Its role in inhibiting proteinase activities and affecting seed germination in plants, for instance, makes it a subject of interest in botanical research (Alpi & Beevers, 1981).

Mecanismo De Acción

Target of Action

Leupeptin Hemisulfate is a naturally occurring protease inhibitor that can inhibit cysteine, serine, and threonine peptidases . It is known to inhibit serine proteinases such as trypsin and plasmin, and cysteine proteinases such as papain and cathepsin B .

Mode of Action

This compound inhibits its target proteases through a competitive transition state mechanism . In the active site of serine proteases, this compound forms a covalent hemiacetal adduct between the aldehyde group of this compound and the hydroxyl group of a serine residue in the enzyme active site . In the active site of cysteine proteases, the electrophilic (aldehyde) carbon of this compound forms a comparable bond with the sulfur atom of a cysteine residue in the enzyme active site .

Biochemical Pathways

This compound’s inhibition of proteases affects various biochemical pathways. For instance, it can block proteolysis by plasmin, trypsin, cathepsin B, and papain . This can have downstream effects on processes such as protein degradation and cell signaling.

Pharmacokinetics

It is known that this compound is soluble in water, ethanol, acetic acid, and dmf . It is recommended to be used immediately or stored at -20°C for 1 month .

Result of Action

The inhibition of proteases by this compound can have various molecular and cellular effects. For example, it can prevent the degradation of proteins during in vitro experiments . It can also inhibit the activity of Mpro, the main protease of SARS-CoV-2, and has anti-inflammatory activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable in water for 1 week at 4 °C and 1 month at −20 °C . It is also recommended to avoid release to the environment .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Leupeptin hemisulfate interacts with various enzymes, proteins, and other biomolecules. It is a reversible inhibitor of cysteine, serine, and threonine proteases . It has been reported to inhibit cathepsin B, calpain, trypsin , and has no effect against chymotrypsin, elastase, renin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit activation-induced programmed cell death and restore defective immune responses in HIV+ donors . It also inhibits SARS-CoV-2 in Vero cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the main protease (Mpro) of SARS-CoV-2, showing inhibitory activity against Mpro with a 50% inhibitory concentration (IC50) value of 127.2 μM in vitro .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is supplied as a lyophilized powder and is stable for 24 months in lyophilized form . Once in solution, it should be used within 3 months to prevent loss of potency .

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits lysosomal cysteine proteinases and blocks autolysosomal protein degradation, resulting in hepatic autolysosome accumulation .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Leupeptin hemisulfate anhydrous can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "L-leucine", "L-arginine", "L-lysine", "L-phenylalanine", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "1. Protection of the amino groups of L-leucine and L-lysine with tert-butyloxycarbonyl (Boc) groups using Boc-anhydride and a base such as triethylamine", "2. Coupling of Boc-L-leucine with Boc-L-lysine using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the dipeptide Boc-L-leucyl-L-lysine", "3. Deprotection of the Boc groups using an acid such as trifluoroacetic acid (TFA) to obtain the dipeptide L-leucyl-L-lysine", "4. Protection of the amino groups of L-arginine and L-phenylalanine with benzyloxycarbonyl (Z) groups using Z-anhydride and a base such as sodium hydroxide", "5. Coupling of Boc-L-leucyl-L-lysine with Z-L-arginine using a coupling agent such as DCC and a catalyst such as DMAP to form the tripeptide Boc-L-leucyl-L-lysyl-L-arginine", "6. Deprotection of the Z and Boc groups using an acid such as TFA to obtain the tripeptide L-leucyl-L-lysyl-L-arginine", "7. Sulfonation of the amino group of L-lysine using sulfuric acid to form the sulfonamide group", "8. Conversion of the carboxylic acid group of L-phenylalanine to the methyl ester using methanol and a catalyst such as sulfuric acid", "9. Formation of the hemisulfate salt by reacting the tripeptide with sulfuric acid and sodium hydroxide", "10. Removal of the water molecules in the hemisulfate salt to obtain the anhydrous form of Leupeptin hemisulfate" ] } | |

Número CAS |

103476-89-7 |

Fórmula molecular |

C40H82N12O14S |

Peso molecular |

987.2 g/mol |

Nombre IUPAC |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid;dihydrate |

InChI |

InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1 |

Clave InChI |

FWGRMOYQEJXKOZ-XZZFGKIVSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |

Apariencia |

White to off-white powder. |

Punto de ebullición |

N/A |

melting_point |

N/A |

| 103476-89-7 | |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

LLR(Modifications: Leu-1 = N-terminal Ac, Arg-3 = Arginal) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

-20°C |

Sinónimos |

acetyl-L-leucyl-L-leucyl-L-arginal leupeptin leupeptin, (S)-isomer leupeptin, monoacetate, (S)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

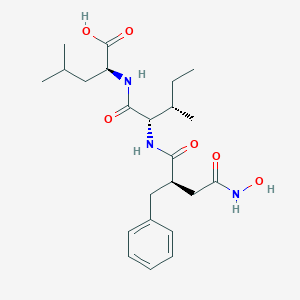

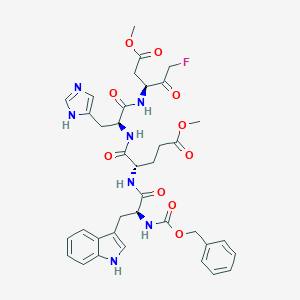

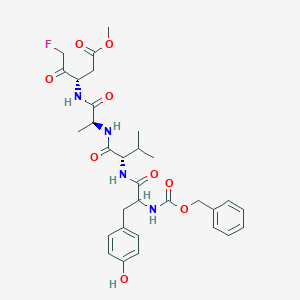

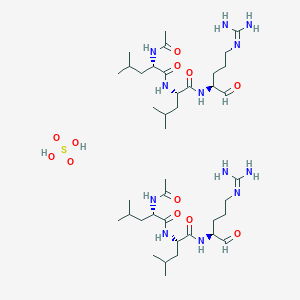

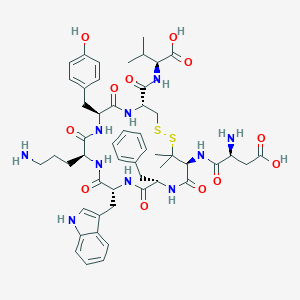

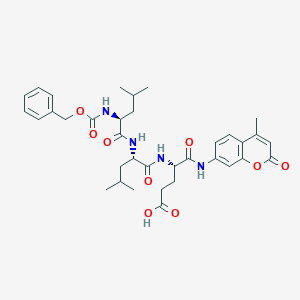

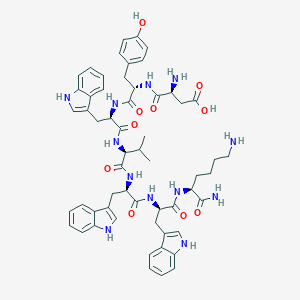

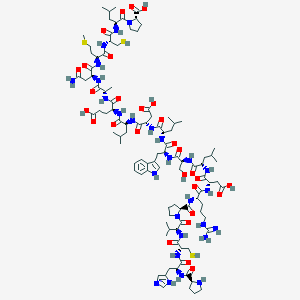

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)

![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B549390.png)

![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B549391.png)

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)